GNE-293 Demonstrates Sub-Nanomolar Binding Affinity Superior to Idelalisib
GNE-293 exhibits a binding affinity (Ki) for PI3Kδ of 0.47 nM, representing a >5-fold improvement over the clinically approved PI3Kδ inhibitor idelalisib, which has a reported IC50 of 2.5 nM in cell-free assays . While these are different measures (Ki vs. IC50), the sub-nanomolar Ki of GNE-293 is indicative of its exceptionally tight binding to the kinase active site, a key determinant of cellular potency.
| Evidence Dimension | PI3Kδ Binding Affinity |
|---|---|
| Target Compound Data | Ki = 0.47 nM |
| Comparator Or Baseline | Idelalisib (CAL-101), IC50 = 2.5 nM |
| Quantified Difference | >5-fold improvement (Ki vs. IC50) |
| Conditions | Cell-free biochemical assay |
Why This Matters
Higher binding affinity often translates to greater cellular potency and a longer residence time on the target, which can be critical for achieving sustained pathway inhibition in cell-based and in vivo models.
